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2-Fluoro-5-iodo-3-methylphenol

Cat. No.: B14757311
M. Wt: 252.02 g/mol
InChI Key: VJKNKXHNBBNDHF-UHFFFAOYSA-N
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Description

Strategic Importance of Fluorine and Iodine in Molecular Design

The incorporation of fluorine and iodine into organic molecules is a widely employed strategy in drug design and organic synthesis. Fluorine, being the most electronegative element, can significantly influence a molecule's metabolic stability, pKa, and binding affinity to biological targets. The carbon-fluorine bond is exceptionally strong, which can enhance the resistance of a compound to metabolic degradation, thereby improving its pharmacokinetic profile.

Iodine, while also a halogen, offers distinct advantages. Its large atomic size and lower electronegativity compared to fluorine make it a versatile functional group in organic synthesis. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, which are fundamental to the construction of complex organic molecules. Furthermore, iodine can participate in halogen bonding, a type of non-covalent interaction that can influence molecular conformation and receptor binding.

Evolution of Synthetic Methodologies for Halogenated Aromatics

The synthesis of halogenated aromatic compounds has evolved significantly over the years. Early methods often relied on direct electrophilic halogenation, which, while effective, could sometimes lack regioselectivity, leading to mixtures of isomers. Modern synthetic chemistry has seen the development of more sophisticated and selective methods for the introduction of halogens onto an aromatic ring.

These advanced techniques include catalyst-controlled regioselective halogenations, which utilize transition metal catalysts or organocatalysts to direct the halogen to a specific position on the aromatic ring with high precision. acs.org For instance, the use of Lewis basic selenoether catalysts has been shown to be highly efficient for the ortho-selective chlorination of phenols. acs.org Mechanochemical methods, such as automated grindstone chemistry, offer a sustainable and facile approach for the halogenation of phenols and anilines using N-halosuccinimides. beilstein-journals.org These methods often proceed under milder conditions and with greater functional group tolerance than traditional approaches. The development of such methodologies has been crucial for the synthesis of complex polyhalogenated aromatic compounds with precisely defined substitution patterns.

Contextualization of 2-Fluoro-5-iodo-3-methylphenol within Substituted Phenol (B47542) Chemistry

This compound is a polysubstituted phenol that embodies the principles of strategic halogenation. The presence of three different substituents on the phenol ring—a fluorine atom, an iodine atom, and a methyl group—makes it a valuable building block in organic synthesis. Substituted phenols are recognized as indispensable molecules in various fields, including human health, agriculture, and the creation of synthetic materials. oregonstate.edu The specific arrangement of these functional groups in this compound offers the potential for regioselective modifications, allowing chemists to introduce further complexity in a controlled manner.

The properties of phenolic molecules are substantially influenced by the substitution on the phenolic ring. oregonstate.edu Therefore, the synthesis of phenols with controlled regiochemistry is of paramount interest to organic, medicinal, and polymer chemists. oregonstate.edu The unique combination of a fluorine atom, which can enhance biological activity and metabolic stability, and an iodine atom, which serves as a versatile synthetic handle, positions this compound as a compound of interest for the development of novel bioactive molecules and functional materials.

Chemical Compound Data

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
Compound Name This compound
CAS Number 2384189-32-4
Molecular Formula C₇H₆FIO
MDL Number MFCD34757887

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FIO B14757311 2-Fluoro-5-iodo-3-methylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FIO

Molecular Weight

252.02 g/mol

IUPAC Name

2-fluoro-5-iodo-3-methylphenol

InChI

InChI=1S/C7H6FIO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3

InChI Key

VJKNKXHNBBNDHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)O)I

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 5 Iodo 3 Methylphenol and Its Analogues

Direct Halogenation Approaches for Phenolic Systems

Direct halogenation offers an atom-economical route to functionalized phenols. However, achieving the desired regioselectivity on an already substituted ring presents a significant chemical challenge due to the complex interplay of activating and directing effects of the existing substituents.

The introduction of a fluorine atom onto a phenolic ring is a synthetically challenging transformation. Modern methods have moved beyond harsh and non-selective classical reagents towards more sophisticated and milder approaches.

One advanced strategy is the dearomatizing fluorination of phenols. An I(I)/I(III) catalysis-based method has been developed for the regio- and enantio-selective dearomatization of phenols, which guides a fluoride (B91410) nucleophile to the C4 position (para) of the substrate to generate fluorinated cyclohexadienones. rsc.orgrsc.org This process is significant as it addresses a deficiency in the synthesis arsenal (B13267) for creating such compounds. rsc.org The reaction conditions can be finely tuned to optimize yield and enantioselectivity, as demonstrated by the optimization studies for the fluorination of a model phenol (B47542) substrate. nih.gov

Another innovative method involves the use of specialized deoxyfluorinating agents like PhenoFluor™. This reagent facilitates a one-step, high-yield ipso substitution of the hydroxyl group in phenols to deliver aryl fluorides. sigmaaldrich.com The method is operationally simple, regiospecific, and compatible with a wide variety of functional groups, making it suitable for late-stage functionalization of complex molecules. sigmaaldrich.com

Table 1: Optimization of I(I)/I(III) Catalysis for para-Selective Fluorination Standard reaction conditions: phenol (0.2 mmol), catalyst ArI (20 mol%), amine:HF 1:4.0 (0.5 mL), CHCl3 (0.5 mL) and mCPBA (0.3 mmol), 24 h, rt. Yield determined by 19F NMR. nih.gov

Electrophilic iodination of phenols provides direct access to valuable iodoarene intermediates. nih.gov The choice of iodinating agent and reaction conditions is critical for controlling the position of iodination.

A variety of reagents, including N-iodosuccinimide and iodine monochloride, are effective for the iodination of aromatic compounds. nih.gov A combination of elemental iodine (I2) with an oxidizing agent like hydrogen peroxide in water has been shown to be a simple and efficient method. scielo.brscienceopen.com This system can exhibit a preference for ortho-iodination, presumably due to an interaction between the phenolic hydroxyl group and the iodinating species. scielo.br

For substrates with deactivating groups, such as chlorinated phenols, more potent systems are often required. The use of elemental iodine activated by various silver salts (Ag2SO4, AgSbF6, AgBF4, AgPF6) allows for the iodination of 3,5-dichlorophenol, yielding a mixture of ortho and para iodinated products. nih.gov The regioselectivity is influenced by the specific silver salt used, with different reagents showing varying levels of yield and selectivity. nih.gov More recently, a highly reactive N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate reagent has been developed for rapid and high-yield iodination of phenols. mdpi.com

Table 2: Regioselective Iodination of 3,5-Dichlorophenol with Various Reagents Data extracted from a study on the iodination of chlorinated aromatic compounds. nih.gov

Multi-step Convergent Syntheses via Precursor Functionalization

When direct halogenation is not feasible or lacks the required selectivity, multi-step syntheses from pre-functionalized building blocks provide a powerful alternative. This approach allows for the sequential and controlled installation of substituents.

Ortho-fluorobenzaldehyde and its derivatives are valuable precursors for building complex fluorinated molecules. For instance, 2-fluoro-5-bromobenzaldehyde can be prepared by the direct bromination of o-fluorobenzaldehyde using a brominating reagent in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. google.com This provides a functionalized intermediate where the aldehyde group can be used for further transformations.

These functionalized benzaldehydes are commonly employed in condensation reactions. The Knoevenagel condensation of various ring-disubstituted benzaldehydes (including 2-fluoro-5-methylbenzaldehyde) with 2-methoxyethyl cyanoacetate (B8463686) is a key step in synthesizing 2-methoxyethyl phenylcyanoacrylates. chemrxiv.org This illustrates how a pre-functionalized aldehyde serves as the cornerstone for constructing a more complex molecular architecture. chemrxiv.org

Building upon a halogenated methylphenol scaffold is another effective strategy. These precursors already contain some of the required substituents, simplifying the subsequent synthetic sequence. A common method to produce these precursors is through Sandmeyer-type reactions. For example, 2-bromo-5-methylphenol (B88109) can be synthesized from 6-amino-m-cresol. chemicalbook.com The process involves the diazotization of the amino group with sodium nitrite (B80452) and hydrobromic acid, followed by a copper(I) bromide-catalyzed displacement of the diazonium group. chemicalbook.com This yields the desired halogenated methylphenol, which can then undergo further reactions, such as iodination or fluorination, to arrive at the final target molecule.

Table 3: Synthesis of 2-bromo-5-methylphenol via Diazotization Reaction starting from 6-amino-m-cresol. chemicalbook.com

In many synthetic routes, a hydroxyl group is protected as a more stable methoxy (B1213986) ether. The final step then involves a selective demethylation to reveal the free phenol. While reagents like pyridinium (B92312) chloride are common for demethylating phenolic ethers, they often lack regioselectivity. google.com

For complex molecules with multiple methoxy groups, regioselective demethylation is critical. A process using an excess of an aluminum halide Lewis acid, such as anhydrous aluminum chloride, in an organic solvent can selectively cleave a methoxy group at the para position. google.com This method is applicable to the demethylation of 3′,4′-dimethoxy or 3′,4′,5′-trimethoxy benzoic esters of phenols. For example, the synthesis of O-desmethyl Reserpine from Reserpine was achieved using anhydrous aluminum chloride in chloroform, yielding the demethylated product in 47.1% yield after stirring for 2 hours and subsequent workup. google.com This demonstrates a controlled method for unmasking a phenolic hydroxyl group at a late stage in a synthesis.

Catalytic Approaches in Carbon-Halogen Bond Formation

The introduction of halogen atoms onto an aromatic ring is a critical step in the synthesis of many functional molecules. Modern catalysis offers a range of methods that have largely superseded traditional, harsher techniques. These catalytic approaches provide greater control over regioselectivity and functional group tolerance.

Copper catalysis is a versatile and cost-effective strategy for the functionalization of phenols. beilstein-journals.orgrsc.org These reactions can be used to form C-C, C-O, and C-X (halogen) bonds, often with high selectivity. For the synthesis of halogenated phenols, copper catalysts can facilitate the direct halogenation of C-H bonds or participate in cross-coupling reactions.

In the context of synthesizing iodinated phenols, copper(I) iodide (CuI) can serve as both a catalyst and an iodine source in cascade reactions involving C-H iodination and cycloetherification. beilstein-journals.org For direct halogenation, copper(II) catalysts can promote the reaction of phenols with halogen sources like N-halosuccinimides (NXS). Mechanistic studies suggest that these reactions may proceed through a phenoxy radical intermediate formed by the one-electron oxidation of the phenol by the Cu(II) catalyst. beilstein-journals.org While O-H insertion is a common reaction pathway for phenols with diazo compounds in the presence of copper, conditions can be tuned to achieve ortho-selective C-H alkylation. rsc.orgnih.gov This highlights the tunability of copper catalysis in directing functionalization towards either the hydroxyl group or the aromatic ring.

Catalyst SystemHalogen SourceSubstrate TypeKey FeaturesRef.
CuI / PivOHIn-situ generated I₂o-ArylphenolsCascade C-H iodination and intramolecular C-H o-arylation. beilstein-journals.org
Cu-Mn Spinel OxideN-Halosuccinimide (NXS)Phenols, HeteroarenesReusable heterogeneous catalyst, good to excellent regioselectivity. beilstein-journals.org
CuCl₂α-Aryl-α-diazoestersNaphthols, PhenolsHighly chemo- and site-selective ortho C-H functionalization. rsc.org
(CH₃CN)₄CuOTf[¹⁸F]KF(Mesityl)(aryl)iodonium saltsRapid and regioselective radiofluorination. acs.orgnih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For halogenated phenols, these strategies are particularly powerful, allowing for the precise installation of various functional groups. nih.gov The versatility of palladium catalysis stems from its ability to participate in multiple catalytic cycles, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways, and to promote the activation of otherwise inert C-H bonds. nih.govnih.gov

A common approach involves the Suzuki-Miyaura coupling, where a halogenated phenol is coupled with an organoboron reagent. mdpi.com This methodology is highly robust and tolerant of many functional groups. For instance, a precursor like a bromo- or iodo-substituted 2-fluorophenol (B130384) could be coupled with a methylboronic acid derivative. Alternatively, C-H activation strategies allow for the direct functionalization of the phenol ring. nih.gov Palladium catalysts can direct the halogenation or arylation to a specific position, often guided by a directing group. nih.gov The development of palladium nanoparticle catalysts has also introduced options for heterogeneous catalysis, which can simplify product purification and catalyst recycling. researchgate.net

Reaction TypeCatalyst / LigandCoupling PartnerKey FeaturesRef.
Suzuki-MiyauraPd(0)/PR₃ArylboronatesBase-free cross-coupling of perfluoro-organic compounds. mdpi.com
C-H ArylationPd Nanoparticles[Ph₂I]BF₄C-H arylation of heterocycles using a hypervalent iodine reagent. mdpi.com
C-H IodinationPd(OAc)₂Togni's ReagentOrtho C-H iodination of phenol carbamates. nih.govmdpi.com
C-H FluorinationPd(II) ComplexElectrophilic Fluorinating ReagentsNon-directed aromatic C-H fluorination via a Pd(IV)-F electrophile. nih.govresearchgate.net
Silanol Coupling[Pd₂(dba)₃]·CHCl₃OrganosilanolsNaOt-Bu activation for coupling with aryl iodides. nih.gov

Hypervalent iodine reagents, particularly diaryliodonium salts, have emerged as powerful arylating agents that can function without a transition metal catalyst. beilstein-journals.orgnih.govnih.gov These reagents are typically stable, easy to handle, and offer an environmentally benign alternative to metal-based methods. nih.govresearchgate.net They are highly effective for the formation of carbon-heteroatom and C-C bonds under mild conditions. beilstein-journals.org

The arylation of phenols using diaryliodonium salts is a well-established method for synthesizing diaryl ethers. beilstein-journals.orgwikipedia.org The reaction mechanism is believed to proceed through the formation of an aryloxyiodonium(III) intermediate, followed by reductive elimination to form the C-O bond and release an aryl iodide. nih.govwikipedia.org The choice of the "dummy" or non-transferred aryl group on the iodonium (B1229267) salt is crucial for achieving high efficiency and selectivity. acs.orgnih.gov This methodology can also be extended to one-pot procedures starting from aryl iodides, which are oxidized in situ to form the reactive hypervalent iodine species that subsequently arylates the phenol. beilstein-journals.org

Reagent TypeNucleophileSolventKey FeaturesRef.
Aryl(TMP)iodonium saltsSubstituted PhenolsAcetonitrileOne-pot synthesis from aryl iodides; moderate to good yields. beilstein-journals.org
Diaryliodonium saltsPhenols, AminesVariousMetal-free C-O and C-N bond formation via ligand coupling. nih.govdiva-portal.org
PhI(OAc)₂2-Amidobiphenyls-Can promote intermolecular C-C coupling over C-N cyclization. researchgate.net
Diaryliodonium tosylatesα,α-difluoro-β-keto acid estersTolueneDecarboxylative C-C coupling to form α,α-difluoroketones. beilstein-journals.org

Frustrated Lewis Pair (FLP) chemistry represents a paradigm shift in catalysis, demonstrating that combinations of sterically hindered Lewis acids and bases can activate a wide range of small molecules without the involvement of transition metals. nih.govnih.gov This concept has been successfully applied to the activation of H₂, CO₂, and, notably, C-F bonds. nih.govrsc.orgnih.govrsc.org

The ability of FLPs to mediate C-F bond activation is particularly relevant to the functionalization of fluorinated aromatic compounds like 2-fluoro-3-methylphenol (B1315178). nih.govrsc.org FLP systems can enable the monoselective activation of a C-F bond in polyfluorinated molecules, a long-standing challenge in fluorine chemistry. nih.govrsc.org The mechanism involves the Lewis acid component interacting with the fluorine atom while the Lewis base attacks the carbon atom, leading to heterolytic cleavage of the C-F bond. rsc.org While much of the research has focused on polyfluoroalkanes, the principles are applicable to aryl fluorides. This strategy offers a potential pathway for the selective defluorinative functionalization of fluoroaromatic precursors, allowing for the subsequent introduction of other groups. The field is rapidly evolving, with ongoing research into expanding the scope of substrates and developing catalytic cycles. acs.orgresearchgate.netacs.org

Lewis AcidLewis BaseSubstrate TypeTransformationRef.
B(C₆F₅)₃P(tBu)₃H₂Reversible hydrogen activation. nih.gov
BPh₃P(MeNCH₂CH₂)₃NPhC(O)CF₃C-F bond activation and derivatization. rsc.org
Silylium CationsPhosphinesPolyfluoroalkanesMonoselective C-F bond activation. nih.gov
B(C₆F₅)₃Secondary Aryl AminesAlkynesCatalytic hydroamination to form enamines. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Fluoro 5 Iodo 3 Methylphenol

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the chemistry of 2-Fluoro-5-iodo-3-methylphenol, with both nucleophilic and electrophilic pathways being possible under specific conditions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.org In the case of this compound, the presence of a fluorine atom, a halogen known to be a good leaving group in SNAr reactions, suggests the potential for such transformations. nih.gov However, the hydroxyl and methyl groups are electron-donating, which generally disfavors classical SNAr by increasing the electron density of the ring.

A notable pathway for SNAr on electron-rich halophenols involves the generation of a phenoxyl radical. nih.gov The formation of a neutral oxygen radical through the homolysis of the O-H bond can activate the aromatic ring towards nucleophilic attack. nih.gov This is because the phenoxyl radical acts as a powerful electron-withdrawing group, thereby facilitating the substitution of a halide. nih.gov

Organic photoredox catalysis has also emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes. nih.gov This process involves the formation of a cation radical, which accelerates the nucleophilic aromatic substitution. nih.gov

Table 1: Factors Influencing SNAr Reactivity of this compound

FactorInfluence on SNAr Reactivity
Fluorine Atom Acts as a potential leaving group.
Iodine Atom Can also serve as a leaving group.
Hydroxyl Group Electron-donating, deactivates the ring for classical SNAr. Can form a phenoxyl radical to activate the ring. nih.gov
Methyl Group Electron-donating, deactivates the ring for classical SNAr.

The hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.commlsu.ac.in The fluorine atom is deactivating but also an ortho-, para-director. The iodine atom is a weak deactivator and an ortho-, para-director. The methyl group is a weak activator and an ortho-, para-director. The combined directing effects of these substituents determine the position of incoming electrophiles.

Given the positions of the existing substituents on this compound, the available positions for electrophilic attack are C4 and C6. The hydroxyl group strongly directs to the ortho (C2 and C6) and para (C4) positions. The fluorine at C2 directs to its para position (C5, which is occupied). The methyl group at C3 directs to its ortho (C2 and C4) and para (C6) positions. The iodine at C5 directs to its ortho positions (C4 and C6). The synergistic directing effects of the hydroxyl, methyl, and iodo groups strongly favor electrophilic substitution at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Phenols react readily with halogens even without a Lewis acid catalyst. byjus.com

Nitration: Reaction with dilute nitric acid can introduce a nitro group. byjus.commlsu.ac.in

Sulfonation: Treatment with sulfuric acid can lead to the introduction of a sulfonic acid group. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions are also possible, with the hydroxyl group strongly influencing the regioselectivity. mlsu.ac.in

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReagentReaction TypePredicted Major Product(s)
Br₂ in a non-polar solventBromination4-Bromo-2-fluoro-5-iodo-3-methylphenol and/or 6-Bromo-2-fluoro-5-iodo-3-methylphenol
Dilute HNO₃Nitration2-Fluoro-5-iodo-3-methyl-4-nitrophenol and/or 2-Fluoro-5-iodo-3-methyl-6-nitrophenol
Concentrated H₂SO₄SulfonationThis compound-4-sulfonic acid and/or this compound-6-sulfonic acid

Radical-Mediated Transformations

Radical reactions offer alternative pathways for the transformation of this compound, often initiated by light or a radical initiator.

The formation of radical intermediates is central to several transformation pathways of halophenols. nih.gov A key intermediate is the phenoxyl radical, which can be generated by the formal homolysis of the O-H bond. nih.gov This phenoxyl radical is a potent electron-withdrawing group, which can facilitate subsequent reactions like nucleophilic aromatic substitution. nih.gov The presence of halogens on the phenolic ring can influence the stability and reactivity of these radical intermediates. rsc.org

The photolysis of iodophenols is a well-documented process that proceeds via radical intermediates. researchgate.netrsc.org Irradiation of neutral iodophenols can lead to the homolytic cleavage of the carbon-iodine bond, which is relatively weak. rsc.org This process generates an aryl radical and an iodine radical. The resulting aryl radical can then participate in a variety of subsequent reactions. Photoinduced reactions can also involve the formation of phenoxyl radicals. acs.org

Single Electron Transfer (SET) is a fundamental process that can initiate radical reactions. rsc.orgresearchgate.net In the context of this compound, an SET event could lead to the formation of a radical ion. For instance, an SET from the phenol (B47542) to a suitable acceptor could generate a phenoxyl radical cation. Conversely, an SET to the molecule could form a radical anion, which might then fragment. The reaction between certain electrophiles, such as iodine species, and aromatic compounds can proceed through an SET mechanism. researchgate.net

Halogen-Specific Reactivity

The presence of two different halogen atoms on the aromatic ring, iodine and fluorine, provides opportunities for selective reactions based on their unique reactivities.

Reactivity of Aryl Iodides in Hypervalent Iodine Chemistry

Aryl iodides are precursors to hypervalent iodine reagents, which are valuable tools in organic synthesis due to their oxidizing properties and ability to facilitate various transformations. nih.govacs.orgarkat-usa.org The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodine(III) or λ³-iodane) or +5 (iodine(V) or λ⁵-iodane), by reacting it with suitable oxidizing agents. nih.govnih.gov

The synthesis of hypervalent iodine(III) compounds from aryl iodides can be achieved through several methods, including oxidation with reagents like peracetic acid or by ligand exchange reactions. arkat-usa.org For instance, (diacetoxyiodo)arenes are commonly prepared by oxidizing iodoarenes with peracetic acid in acetic acid. arkat-usa.org These hypervalent iodine compounds, such as (diacetoxyiodo)benzene (B116549) and phenyliodine(III) diacetate (PIDA), are effective oxidants for a variety of functional groups. nih.govprinceton.edu The reactivity of these reagents stems from the electrophilic nature of the hypervalent iodine atom and the excellent leaving group ability of the phenyliodonio group. princeton.edu

Hypervalent iodine reagents derived from this compound could participate in a range of synthetic applications, including:

Oxidative Functionalizations: These reagents are used in halogenations, aminations, and various oxidative functionalizations of organic substrates. acs.org

Arylations: Diaryliodonium salts, a class of hypervalent iodine compounds, are important arylating agents. nih.govdiva-portal.org They can transfer an aryl group to a variety of nucleophiles. diva-portal.org

Precursors for Other Reactions: Iodonium (B1229267) ylides and imides, derived from hypervalent iodine compounds, serve as carbene and nitrene precursors, respectively. acs.org

The general reactivity of hypervalent iodine compounds involves processes analogous to those in transition metal chemistry, such as oxidative addition, ligand exchange, and reductive elimination. acs.org The structure of these compounds is often described by a hypervalent bond, a three-center-four-electron (3c-4e) bond, which is longer and weaker than a typical covalent bond, contributing to their unique reactivity. acs.org

Fluorine-Directed Reactivity in Aromatic Systems

The fluorine atom in this compound exerts a significant influence on the reactivity of the aromatic ring, primarily through its strong inductive electron-withdrawing effect (-I) and its ability to act as a π-donor through resonance (+M). csbsju.edu This dual nature affects both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution , halogens are generally deactivating yet ortho-, para-directing. masterorganicchemistry.com The deactivation is due to the dominant inductive effect, while the directing ability is attributed to the resonance effect, which stabilizes the intermediate carbocation when the electrophile attacks the ortho or para position. masterorganicchemistry.comwikipedia.org For fluorine, the resonance effect can be substantial enough to make the para position as reactive as, or even more reactive than, benzene (B151609) itself. wikipedia.org However, the ortho position is significantly deactivated due to the proximity of the electronegative fluorine atom. wikipedia.org Consequently, electrophilic substitution on a fluorinated benzene ring is often strongly para-selective. wikipedia.org

The fluorine atom can also direct ortho-metalation reactions. wikipedia.orgbaranlab.org This process involves the deprotonation of the C-H bond ortho to the fluorine atom by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to form an aryllithium intermediate. baranlab.orgresearchgate.net This intermediate can then react with various electrophiles. Fluorine is considered a potent directing group for metalation. researchgate.net The reactivity of C-H bonds ortho to fluorine substituents is enhanced in reactions with metal centers. nih.govacs.org

In nucleophilic aromatic substitution (SNAr) , the high electronegativity of fluorine plays a crucial role. Although fluoride (B91410) is a poor leaving group in many contexts, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack to form a negatively charged Meisenheimer complex. stackexchange.com The strongly electron-withdrawing fluorine atom effectively stabilizes this intermediate, thereby lowering the activation energy and accelerating the reaction. stackexchange.com

Halogen Exchange Reactions

The presence of both iodine and fluorine on the aromatic ring of this compound opens up the possibility of halogen exchange reactions, also known as the aromatic Finkelstein reaction. organic-chemistry.orgfrontiersin.org These reactions typically involve the conversion of an aryl halide to another aryl halide using a metal catalyst. frontiersin.orgnih.gov

Aryl iodides are generally more reactive than aryl bromides and chlorides in many transition metal-catalyzed coupling reactions. acs.org The conversion of aryl bromides to aryl iodides can be achieved using copper(I) catalysts with a suitable ligand and an iodide source like sodium iodide. organic-chemistry.org This method is generally mild and tolerates a variety of functional groups. organic-chemistry.org

The relative reactivity of aryl halides in these exchange reactions often follows the trend I > Br > Cl > F, which is related to the carbon-halogen bond strength. ucl.ac.uk Therefore, it would be more feasible to replace the iodine atom in this compound with another halogen rather than the fluorine atom. However, specific catalytic systems can be designed to achieve different selectivities. For instance, palladium complexes have been studied for halogen exchange, although they have been more commonly used for the in situ generation of aryl iodides from aryl chlorides. frontiersin.orgnih.gov

The choice of metal catalyst, ligand, solvent, and halide salt are all crucial factors in determining the outcome and efficiency of a halogen exchange reaction. organic-chemistry.org

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group in this compound is a versatile functional group that can undergo a variety of transformations.

Derivatization via O-Alkylation and O-Acylation

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion, which is a potent nucleophile. This allows for derivatization through O-alkylation and O-acylation reactions.

O-Alkylation involves the reaction of the phenoxide with an alkylating agent, such as an alkyl halide or a sulfate, to form an ether. This reaction, a variation of the Williamson ether synthesis, is a common method for protecting the hydroxyl group or for introducing new functionalities.

O-Acylation is the reaction of the phenol with an acylating agent, such as an acyl chloride or an anhydride, to form a phenolic ester. ucalgary.ca This reaction can be catalyzed by either acid or base. ucalgary.ca Base catalysis, often under phase-transfer conditions, is particularly efficient. lew.ro In this method, the phenoxide ion, formed in an aqueous basic solution, is transferred to an organic phase by a phase-transfer catalyst where it reacts with the acylating agent. lew.ro This procedure is often rapid, high-yielding, and does not require anhydrous conditions. lew.ro Titanium(III) species have also been reported to promote the O-acylation of phenols. researchgate.net

It is important to note that under certain conditions, particularly with Friedel-Crafts catalysts, C-acylation can compete with O-acylation, leading to the formation of hydroxyarylketones. stackexchange.com The Fries rearrangement can also convert the initially formed O-acylated product to the C-acylated isomer. stackexchange.com

Oxidative Dearomatization Processes

Phenols can undergo oxidative dearomatization, a powerful transformation that converts the planar aromatic ring into a non-aromatic cyclohexadienone structure. nih.govyoutube.com This process is often mediated by hypervalent iodine reagents or other strong oxidizing agents like lead tetraacetate. nih.govnih.govjuniperpublishers.com

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and (diacetoxyiodo)benzene (DIB), are commonly used for the oxidative dearomatization of phenols. nih.gov These reactions involve the two-electron oxidation of the phenol, coupled with the addition of a nucleophile to the aromatic ring, resulting in the formation of either a 2,4-cyclohexadienone (B14708032) or a 2,5-cyclohexadienone. nih.gov A variety of nucleophiles can be employed in these reactions, including alcohols, carboxylic acids, and even other arenes. nih.gov

Hypervalent iodine(V) reagents can also effect oxidative dearomatization, though the proposed mechanism is different and can lead to the formation of ortho-quinols. nih.gov The mechanism of phenol dearomatization promoted by hypervalent iodine species is complex and can involve radical intermediates. digitellinc.com

Lead tetraacetate (LTA) is another potent oxidizing agent capable of inducing the oxidative dearomatization of phenols. ucsb.eduslideshare.net The reaction with LTA can proceed through the formation of a phenoxonium ion intermediate, which can then undergo further transformations. ucsb.edu

The dearomatized products, such as quinols and cyclohexadienones, are valuable synthetic intermediates that can be further elaborated into complex molecules and natural products. nih.gov

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms using Kinetic and Spectroscopic Studies

No specific kinetic or spectroscopic studies focused on elucidating the reaction mechanisms of 2-Fluoro-5-iodo-3-methylphenol have been found in the reviewed literature. While general principles of kinetic and spectroscopic analysis are well-established for phenolic compounds, dedicated studies on this particular halogenated methylphenol are not publicly available.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry is a powerful tool for investigating reaction energetics and transition states. However, specific computational studies on this compound are not present in the accessible scientific literature. The subsections below reflect the absence of data in these specific areas of computational analysis for this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. imist.madominican.edunih.gov It is often employed to calculate parameters such as molecular geometry, vibrational frequencies, and reaction energetics. dominican.edunih.gov For related compounds, such as other halogenated phenols, DFT calculations at levels like B3LYP/6-311G++(d,p) have been used to investigate molecular structures and properties, which are influenced by factors like intramolecular hydrogen bonding and the inductive effects of substituents. nih.govkuleuven.be However, a specific application of DFT to analyze the reaction energetics and transition states of this compound is not documented in the available literature.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comacs.org The energies and shapes of these orbitals provide insights into the reactive sites of a molecule. numberanalytics.comresearchgate.net Reactivity indices, derived from quantum mechanical calculations, also help in predicting the relative reactivities of different molecular sites. iupac.org While FMO analysis and the calculation of reactivity indices are common for various organic molecules, including substituted phenols, no such analysis has been published for this compound. researchgate.netresearchgate.net

Stereochemical Control in Transformations Involving this compound Derivatives

Research into the stereochemical control of reactions is crucial for the synthesis of specific isomers of chiral molecules. This often involves the use of chiral catalysts or auxiliaries to direct the outcome of a reaction. There are no published studies concerning the stereochemical control in chemical transformations involving derivatives of this compound.

Synthetic Applications and Derivatives in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Aromatic and Heterocyclic Systems

The inherent reactivity of the carbon-iodine bond and the phenolic hydroxyl group enables 2-Fluoro-5-iodo-3-methylphenol to serve as a foundational component in the assembly of more complex molecules. Its structure is amenable to a variety of coupling reactions and cyclization strategies.

Formation of Polycyclic and Spirocyclic Architectures

While direct examples employing this compound for spirocycle synthesis are not extensively documented, its structure is highly conducive to such transformations through hypervalent iodine chemistry. The iodoarene functionality can be oxidized in situ to a catalytic iodine(III) species, which can mediate the spirocyclization of tethered nucleophiles onto the aromatic ring. beilstein-journals.org Phenolic oxidations using hypervalent iodine reagents are a well-established method for constructing spirodienone motifs. beilstein-journals.org In this context, the phenol (B47542) moiety of this compound could be derivatized with a suitable tether, and subsequent oxidation of the iodide would facilitate an intramolecular cyclization to yield a spirocyclic structure.

Furthermore, the compound is a viable precursor for building complex heterocyclic systems. For example, related iodinated phenols have been used to synthesize substituted benzofurans, a common scaffold in biologically active molecules. nih.govresearchgate.net The ortho-fluoro and meta-methyl substituents provide steric and electronic biases that can influence the regioselectivity of cyclization reactions, offering a handle for precise synthetic control.

Construction of Diaryl Ethers and Related Scaffolds

The diaryl ether linkage is a critical structural motif in numerous natural products and pharmaceuticals. organic-chemistry.orgscielo.org.mx this compound offers two distinct reactive sites for the synthesis of these scaffolds: the nucleophilic phenol and the electrophilic iodinated carbon.

The classical Ullmann condensation, which involves the copper-catalyzed reaction between an alkali metal phenoxide and an aryl halide, is a primary method for diaryl ether synthesis. scielo.org.mxjsynthchem.com In this approach, the phenoxide of this compound can act as the nucleophile, coupling with a variety of aryl halides. Conversely, the carbon-iodine bond of the compound can serve as the electrophilic site, reacting with other phenols in the presence of a copper catalyst. jsynthchem.commdpi.com

More contemporary, metal-free methods have also been developed that utilize diaryliodonium salts. organic-chemistry.orgnih.gov These reactions proceed under mild, room-temperature conditions and tolerate a wide range of functional groups, including bulky ortho-substituents. This compound can be employed as the phenolic component in these high-yielding transformations. organic-chemistry.orgnih.gov

Reaction TypeRole of this compoundKey ReagentsTypical ConditionsRef.
Ullmann Condensation Nucleophile (as phenoxide) or ElectrophileCuI, Base (e.g., K₂CO₃, Cs₂CO₃)High Temperature (100-220 °C), Solvent (e.g., DMF, Dioxane) scielo.org.mxjsynthchem.com
Pd-Catalyzed C-O Coupling ElectrophilePd Catalyst, Ligand, BaseModerate Temperature nih.gov
Metal-Free Arylation Nucleophile (as phenol)Diaryliodonium Salt, Base (e.g., NaOH, t-BuOK)Room Temperature or 40°C, Solvent (e.g., THF) organic-chemistry.orgnih.gov

Precursor for Functionalized Alkyl and Aryl Alcohols

The functional handles on this compound allow for its conversion into more complex alcohol derivatives. While the phenolic hydroxyl is already present, the carbon-iodine bond provides a site for introducing new carbon-carbon bonds, which can then be transformed into additional alcohol functionalities.

A plausible, albeit undocumented for this specific compound, strategy involves a metal-halogen exchange reaction at the C-I bond. Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature would generate an aryllithium species. This potent nucleophile could then react with various aldehydes or ketones to form secondary or tertiary benzylic alcohols, respectively. For this sequence to be successful, prior protection of the acidic phenolic proton, for instance as a silyl (B83357) ether or methyl ether, would be necessary to prevent quenching of the organometallic intermediate.

Alternatively, the iodo group is an ideal substrate for palladium-catalyzed cross-coupling reactions. A Miyaura borylation would convert the C-I bond into a boronic ester. Subsequent oxidation of the carbon-boron bond, typically with an oxidant like hydrogen peroxide under basic conditions, would yield a new hydroxyl group, transforming the starting material into a fluorinated methyl-substituted hydroquinone (B1673460) derivative.

Role in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for rapidly generating analogues of a lead compound. The orthogonal reactivity of the functional groups in this compound makes it an excellent tool for LSF, allowing for the selective introduction of new motifs onto a pre-existing molecular framework.

Introduction of Fluorinated Motifs

Organofluorine compounds are of immense interest, particularly in the pharmaceutical industry, due to the unique properties conferred by the fluorine atom. sigmaaldrich.comnih.govresearchgate.net Rather than being a substrate for fluorination, this compound serves as a building block to introduce the 2-fluoro-3-methylphenol (B1315178) moiety into larger, more complex molecules.

The carbon-iodine bond is the key reactive handle for this purpose. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an aryl or vinyl boronic acid, a Sonogashira coupling with a terminal alkyne, or a Stille coupling with an organostannane would attach the fluorinated phenolic ring to another molecule. This approach allows for the "late-stage" installation of this specific fluorinated motif, enabling the exploration of structure-activity relationships in drug discovery programs.

Intermediates in the Preparation of Scaffolds for Chemical Biology Research

The strategic use of functionalized aromatic compounds as starting materials is a cornerstone of modern medicinal chemistry and chemical biology. These building blocks provide a foundation for the synthesis of complex molecular architectures designed to interact with biological systems. The compound This compound represents one such potential precursor, offering multiple reaction sites for diversification. However, a comprehensive review of current scientific literature reveals a notable absence of specific examples where this compound is explicitly used as an intermediate in the preparation of scaffolds for chemical biology research.

While the inherent reactivity of its functional groups—the hydroxyl, iodo, and fluoro moieties—suggests its utility in various synthetic transformations, documented applications leading to the creation of chemical biology tools or libraries of bioactive compounds are not readily found. The iodine atom, for instance, is well-suited for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many molecular scaffolds. The phenolic hydroxyl group can be a handle for etherification, esterification, or can direct further electrophilic substitution on the aromatic ring.

Despite these promising features, the direct application of this compound in the synthesis of scaffolds for chemical biology research remains underexplored or at least not widely published. Research in chemical biology often highlights the development of novel probes, inhibitors, or modulators of biological processes. The journey from a simple building block to a validated biological tool is multi-stepped, and it appears the initial steps involving this specific phenol are not yet a focus of published studies.

In contrast, related structures have found utility in the synthesis of biologically relevant molecules. For instance, fluorinated and iodinated phenols are broadly valued in medicinal chemistry for their ability to impart favorable properties such as increased metabolic stability and enhanced binding affinity. The search for novel therapeutic agents has led to the synthesis of various complex heterocyclic systems derived from such precursors.

One area where similar building blocks have been employed is in the synthesis of benzofuran (B130515) derivatives. For example, the synthesis and crystal structure of compounds like 2-(2-Fluoro-phenyl)-5-iodo-7-methyl-3-methyl-sulfinyl-1-benzofuran have been reported. Although not directly synthesized from this compound, this research highlights the interest in constructing polycyclic systems bearing iodo and fluoro substituents, which are often pursued for their potential biological activities. The structural analysis of such molecules provides insights into their three-dimensional conformations and intermolecular interactions, which are crucial for rational drug design.

The table below summarizes the key details of this compound, which is commercially available, indicating its status as a building block for synthetic chemists.

PropertyValue
Compound Name This compound
Molecular Formula C₇H₆FIO
Molecular Weight 252.03 g/mol
Key Functional Groups Phenolic hydroxyl, Fluoro, Iodo, Methyl
Potential Reactions Cross-coupling (e.g., Suzuki, Sonogashira), Etherification, Esterification, Electrophilic Aromatic Substitution

While the direct evidence of its use in creating scaffolds for chemical biology is currently lacking in the literature, the chemical nature of this compound makes it a molecule of interest for synthetic chemists looking to generate novel, functionalized aromatic compounds for screening in biological assays.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-5-iodo-3-methylphenol, and how can structural purity be validated?

A common approach involves halogenation and functional group manipulation. For example, iodination of fluorinated phenolic precursors can be achieved using iodine monochloride (ICl) in acetic acid, followed by methylation under controlled conditions. Structural validation requires X-ray crystallography to confirm bond angles and substituent positions, as demonstrated in related fluorophenol derivatives . Purity should be assessed via HPLC coupled with mass spectrometry (LC-MS) to detect trace impurities.

Q. What safety protocols are critical when handling this compound?

Due to the presence of iodine and fluorine, which pose reactivity and toxicity risks, researchers must use fume hoods, nitrile gloves, and protective eyewear. Refer to safety data sheets (SDS) for structurally similar compounds like 2-Fluoro-5-iodotoluene , which highlight respiratory protection and spill containment measures . Waste disposal must comply with halogenated organic waste guidelines.

Q. How can spectroscopic techniques distinguish this compound from its isomers?

  • NMR : 19F^{19}\text{F} NMR can identify fluorine environments (e.g., deshielded aromatic fluorines at ~-110 ppm). 1H^{1}\text{H} NMR resolves methyl and hydroxyl proton signals.
  • IR : A strong O-H stretch (~3200 cm1^{-1}) and C-I vibrations (~500 cm1^{-1}) are diagnostic.
    Cross-referencing with crystallographic data (e.g., bond lengths in 2-Fluoro-4-(4-methylphenyl)phenol ) ensures accurate assignment .

Advanced Research Questions

Q. How do intermolecular interactions in this compound crystals influence its stability and reactivity?

Crystallographic studies of iodinated aromatics (e.g., iodonium trifluoromethanesulfonate salts ) reveal I···O halogen bonds (2.8–2.9 Å) and C-H···π interactions, which stabilize the lattice . These interactions may affect solubility and melting points. Computational modeling (DFT) can predict packing efficiency and thermal stability.

Q. What strategies optimize regioselective iodination in fluorophenol derivatives?

Directed ortho-metalation (DoM) using lithium bases or transition-metal catalysis (e.g., Pd/Cu systems) can enhance selectivity. For example, 5-Fluoro-2-hydroxybenzoic acid derivatives show preferential iodination at the para position relative to the hydroxyl group, guided by electronic effects . Kinetic studies under varying temperatures and catalysts are critical for yield optimization.

Q. How can biological activity assays be designed for this compound, given its structural similarity to bioactive precursors?

Leverage protocols from related compounds like 2-Fluoro-5-(4-fluorophenyl)pyridine , which is tested for antimicrobial activity via microdilution assays (MIC values against S. aureus and E. coli). Cytotoxicity can be assessed using MTT assays on mammalian cell lines, with dose-response curves to determine IC50_{50} .

Q. What analytical challenges arise in quantifying trace degradation products of this compound?

LC-MS/MS with electrospray ionization (ESI) is optimal for detecting iodinated byproducts. For example, 2-Amino-5-fluoro-3-nitrophenol requires isotopic labeling (e.g., 13C^{13}\text{C}-tags) to distinguish degradation pathways . Accelerated stability studies (40°C/75% RH) over 28 days can model long-term degradation.

Methodological Considerations

8. Resolving contradictions in reported melting points or spectral data:
Discrepancies often stem from polymorphic forms or solvent residues. Re-crystallization in polar aprotic solvents (e.g., DMSO) and differential scanning calorimetry (DSC) can identify polymorphs. Cross-validate with literature on 3-Fluoro-4-nitrophenol , which documents mp variations (75–95°C) due to hydration states .

9. Designing kinetic studies for substitution reactions involving the iodine group:
Use stopped-flow UV-Vis spectroscopy to monitor iodine displacement rates with nucleophiles (e.g., thiols). Pseudo-first-order conditions and Eyring plots can elucidate activation parameters. Reference studies on 2-Chloro-5-fluorobenzaldehyde reactivity for mechanistic parallels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.